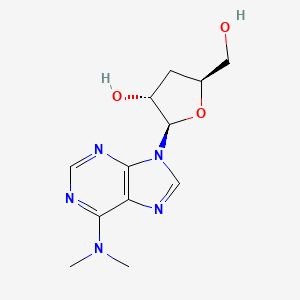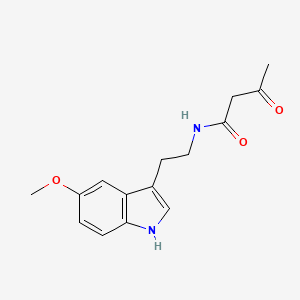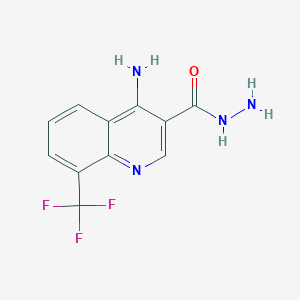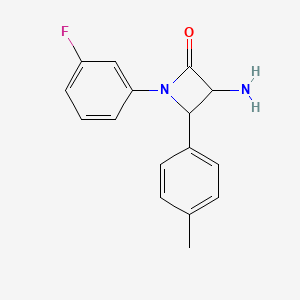
1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a naphthalene ring and a pyridine ring connected through a urea linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)urea typically involves the reaction of 3-aminopyridine with 1-naphthyl isocyanate. This reaction is carried out under controlled conditions, often involving heating at around 50°C for 1.5 hours . The reaction can be catalyzed by using carbonyldiimidazole as a coupling agent to enhance the yield and purity of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced urea derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or pyridine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Industry: It is used in the development of new materials with specific photoluminescent properties.
Mecanismo De Acción
The mechanism of action of 1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or research outcomes.
Comparación Con Compuestos Similares
- 1-Naphthalen-1-yl-3-(pyridin-4-ylmethyl)urea
- 1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)urea
- 1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)thiourea
Uniqueness: 1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)urea stands out due to its specific structural configuration, which imparts unique photoluminescent properties and enzyme inhibitory activity. Its ability to form stable self-assemblies and its dual emission characteristics make it particularly valuable in materials science and biochemical research .
Propiedades
Número CAS |
53102-03-7 |
|---|---|
Fórmula molecular |
C17H15N3O |
Peso molecular |
277.32 g/mol |
Nombre IUPAC |
1-naphthalen-1-yl-3-(pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C17H15N3O/c21-17(19-12-13-5-4-10-18-11-13)20-16-9-3-7-14-6-1-2-8-15(14)16/h1-11H,12H2,(H2,19,20,21) |
Clave InChI |
OXIIEMNQLBAJHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


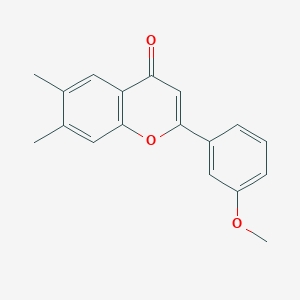
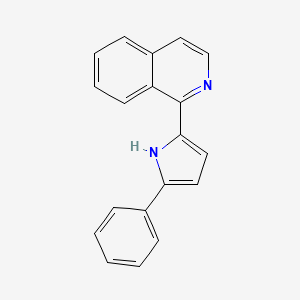
![3-[(2-Chloro-6-fluorophenyl)methyl]-3H-purin-6-amine](/img/structure/B11846226.png)

![5-Methyl-1-phenyl-1H-pyrrolo[3,2-c]quinolin-4(5H)-one](/img/structure/B11846239.png)
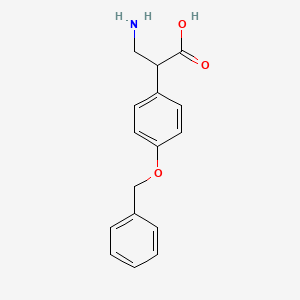
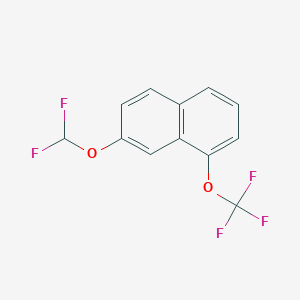
![2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl-](/img/structure/B11846252.png)
